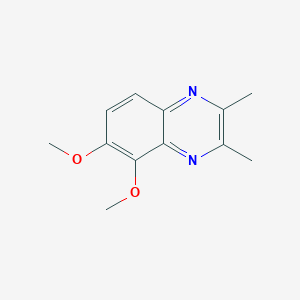

5,6-Dimethoxy-2,3-dimethylquinoxaline

Description

Historical Context and Evolution within Quinoxaline (B1680401) Chemistry

The history of quinoxaline chemistry dates back to the 19th century, with the parent quinoxaline compound first being synthesized in 1884. Since then, the quinoxaline scaffold has become a privileged structure in medicinal chemistry and materials science due to its versatile biological and photophysical properties. researchgate.netnih.gov The general synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For 5,6-Dimethoxy-2,3-dimethylquinoxaline, this would theoretically involve the reaction of 4,5-dimethoxy-1,2-phenylenediamine with 2,3-butanedione.

While the synthesis of various substituted quinoxalines is well-documented, specific historical milestones or evolutionary development focusing on this compound are not present in the current body of scientific literature. Its existence is noted in chemical databases, but it has not been the subject of significant historical or developmental review.

Significance of the this compound Scaffold in Modern Chemical Research

The significance of the this compound scaffold can be inferred from the known activities of other quinoxaline derivatives. The quinoxaline core is a key component in a wide array of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities. chemicalbook.comgoogle.com The substituents on the quinoxaline ring play a crucial role in modulating these biological effects.

The dimethoxy groups at the 5 and 6 positions and the dimethyl groups at the 2 and 3 positions of the specified compound would be expected to influence its electronic properties, lipophilicity, and steric profile. These factors are critical in determining how the molecule interacts with biological targets. For instance, methoxy (B1213986) groups are known to be important for the activity of some biologically active compounds. However, without specific research on this compound, its precise significance in modern chemical research remains speculative.

Identification of Current Research Gaps and Emerging Opportunities for this compound

The primary research gap concerning this compound is the near-complete absence of published studies on its synthesis, characterization, and biological evaluation. While general methods for quinoxaline synthesis can be applied, the specific reaction conditions, yield, and purification of this compound have not been detailed in readily available scientific literature.

This lack of data presents a clear opportunity for future research. Key areas for investigation include:

Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce this compound in high purity. This would be followed by a thorough characterization of its physicochemical properties, including spectroscopic and crystallographic data.

Biological Screening: A comprehensive evaluation of its biological activities. Given the broad therapeutic potential of the quinoxaline scaffold, this compound could be screened for a variety of effects, including as an anticancer, antimicrobial, or anti-inflammatory agent.

Structure-Activity Relationship (SAR) Studies: A comparative study of this compound with its other isomers, such as 6,7-Dimethoxy-2,3-dimethylquinoxaline, could provide valuable insights into how the positions of the methoxy groups affect biological activity.

Materials Science Applications: Exploration of its potential use in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or other electronic materials, is another untapped area of research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-2,3-dimethylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-8(2)14-11-9(13-7)5-6-10(15-3)12(11)16-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJQECXFNFMBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC(=C2OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5,6 Dimethoxy 2,3 Dimethylquinoxaline

Established Synthetic Pathways for 5,6-Dimethoxy-2,3-dimethylquinoxaline and its Core Structure

The foundational methods for constructing the quinoxaline (B1680401) scaffold have been established for over a century and remain highly relevant. These pathways typically involve the formation of the pyrazine (B50134) ring onto a pre-functionalized benzene (B151609) ring.

Condensation Reactions for Quinoxaline Ring Formation

The most classic and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pub This approach, known as the Hinsberg-Körner synthesis, is a direct and efficient route to a vast array of quinoxaline derivatives. nih.gov

For the specific synthesis of this compound, this reaction involves the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with biacetyl (2,3-butanedione) . The reaction is typically performed in a suitable solvent, often with acid catalysis or under elevated temperatures to drive the dehydration and subsequent ring closure. nih.govresearchgate.net While effective, traditional protocols can require long reaction times and harsh conditions. nih.gov

The general mechanism involves a two-step process:

Nucleophilic attack of one amino group from the diamine onto one of the carbonyl carbons of the diketone, followed by dehydration to form an imine intermediate.

An intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon, followed by a final dehydration step to yield the aromatic quinoxaline ring.

Various modifications to the reaction conditions have been explored to improve yields and reduce reaction times, including the use of different solvents and mild acid catalysts. sapub.org

Strategies for Introduction and Functionalization of Dimethoxy and Dimethyl Moieties

The specific substitution pattern of this compound is achieved through the careful selection of precursors containing the desired functional groups.

Introduction of Dimethoxy Groups: The two methoxy (B1213986) groups on the benzene portion of the molecule are typically introduced by starting with a pre-functionalized diamine. The key precursor is 4,5-dimethoxy-1,2-phenylenediamine . This precursor is synthesized from commercially available starting materials like 1,2-dimethoxybenzene (B1683551) through nitration, separation of the desired dinitro isomer, and subsequent reduction to the diamine. Alternatively, functionalization of the quinoxaline ring itself can be achieved, although this is often a more complex route involving nucleophilic aromatic substitution on a dihalo-quinoxaline precursor, a method that can be facilitated by transition metal complexes. clockss.org

Introduction of Dimethyl Moieties: The methyl groups at the 2- and 3-positions of the quinoxaline ring are introduced directly by the choice of the dicarbonyl component. For this compound, the required reactant is biacetyl (2,3-butanedione) . The symmetrical nature of biacetyl ensures that only one product is formed in the condensation with 4,5-dimethoxy-1,2-phenylenediamine, simplifying purification. The use of other α-dicarbonyl compounds, such as different benzils or glyoxals, would lead to different substituents at these positions. tsijournals.comchemicalbook.com

Advanced and Green Synthetic Approaches to this compound

In response to the growing need for environmentally benign and efficient chemical processes, modern synthetic chemistry has seen the development of advanced methodologies for quinoxaline synthesis. ijirt.orgekb.egbenthamdirect.com These approaches aim to minimize waste, reduce energy consumption, and utilize safer reagents and solvents. researchgate.net

Catalytic and Organometallic Approaches

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of quinoxaline synthesis.

Organocatalysis: Metal-free organocatalysts have been successfully employed for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. Catalysts such as nitrilotris(methylenephosphonic acid) have been shown to provide excellent yields (80–97%) in short reaction times under mild conditions. nih.gov These catalysts are often recyclable, adding to the green credentials of the process. nih.gov

Transition Metal Catalysis: A variety of transition metals, including palladium, copper, and iron, have been used to catalyze quinoxaline formation. orientjchem.orgnih.gov Palladium-catalyzed methods, for instance, can facilitate the reductive annulation of nitroarylamines with catechols to form the quinoxaline skeleton, offering a pathway that avoids the pre-functionalization to a diamine. rsc.orgrsc.org Copper catalysts have been used in electrocatalytic cascades and for cyclocondensation reactions. acs.org Inexpensive and abundant iron catalysts have been utilized in one-pot transfer hydrogenative condensation reactions of 2-nitroanilines with vicinal diols, where the alcohol serves as a hydrogen donor. nih.gov

| Catalyst Type | Example Catalyst | Key Features | Typical Yields |

|---|---|---|---|

| Organocatalyst | Nitrilotris(methylenephosphonic acid) | Metal-free, recyclable, short reaction times. nih.gov | 80-97% nih.gov |

| Palladium | Pd(OAc)₂ | Enables novel routes like reductive annulation. rsc.orgrsc.org | High |

| Iron | Knölker Complex | One-pot synthesis from nitroanilines, no external redox agents. nih.gov | 49-98% nih.gov |

| Copper | CuCl₂ | Applicable in electrocatalytic and standard condensation reactions. orientjchem.orgacs.org | High |

Microwave-Assisted and One-Pot Synthesis Techniques

Modern energy sources and process optimizations have streamlined quinoxaline synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times for the condensation reaction, often from hours to mere minutes. sapub.orgtandfonline.com This technique provides rapid and uniform heating, leading to high yields and cleaner reactions. tsijournals.comtsijournals.com For example, the condensation of o-phenylenediamine (B120857) with dicarbonyl compounds can be achieved in as little as 60 seconds under microwave irradiation. tsijournals.comtsijournals.com Solvent-free microwave-assisted synthesis by irradiating a mixture of an acyloin and o-phenylenediamine has also been reported, yielding products in 3-6 minutes. tandfonline.comtandfonline.com

Solvent-Free and Aqueous Medium Reactions

Shifting away from volatile and often toxic organic solvents is a primary goal of green chemistry.

Solvent-Free Reactions: Performing the condensation reaction under solvent-free, or "dry," conditions has proven highly effective, particularly when combined with microwave irradiation. tandfonline.comtandfonline.com Reactants are simply mixed, sometimes with a solid support or catalyst, and heated. rsc.org This method eliminates the need for solvent purchasing, handling, and disposal, making it an environmentally and economically attractive option. researchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net The synthesis of quinoxalines has been successfully achieved in aqueous media, sometimes facilitated by surfactants or specialized catalysts like tetraethylammonium (B1195904) bromate (B103136) or ionic liquids. researchgate.netresearchgate.net These reactions often proceed with high yields and allow for easy product isolation, as many quinoxaline derivatives are insoluble in water. researchgate.netdigitellinc.com

| Approach | Conditions | Advantages | Reported Reaction Time |

|---|---|---|---|

| Microwave-Assisted | With or without solvent | Drastically reduced reaction times, high yields. sapub.orgtsijournals.com | 1-6 minutes tsijournals.comtandfonline.com |

| One-Pot Synthesis | e.g., In situ reduction of nitroaniline followed by condensation | High atom economy, reduced waste, process simplification. nih.govnih.gov | Varies by specific protocol |

| Solvent-Free | Heating or microwave irradiation of neat reactants | Eliminates solvent use, simple work-up. researchgate.nettandfonline.com | 3-6 minutes (microwave) tandfonline.com |

| Aqueous Medium | Water as solvent, often with a catalyst or surfactant | Environmentally benign, safe, often easy product isolation. researchgate.netresearchgate.net | Short reaction times reported researchgate.net |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound via the condensation of 4,5-dimethoxy-1,2-phenylenediamine and diacetyl (2,3-butanedione) is a well-established method. The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and environmental impact. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

The most common method for synthesizing quinoxalines is the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.net Various catalysts have been explored to improve the efficiency of this transformation. Both Brønsted and Lewis acids are effective, and heterogeneous catalysts are of particular interest due to their ease of recovery and reuse. chim.it For instance, catalysts like polyaniline-sulfate salt and nano-γ-Fe2O3-SO3H have been used for quinoxaline synthesis under solvent-free conditions. rsc.org

The choice of solvent also plays a significant role. While traditional syntheses often use ethanol (B145695) or acetic acid, greener alternatives like water have been explored. chim.it Reactions can also be performed under solvent-free conditions, which is environmentally advantageous.

The following table illustrates a potential optimization study for the synthesis of this compound, based on general findings for quinoxaline synthesis.

Table 1: Illustrative Optimization of Reaction Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | Reflux | 4 | Moderate |

| 2 | Acetic Acid | Acetic Acid | 100 | 1 | High |

| 3 | Nano-TiO₂ | Solvent-free | 80 | 0.5 | High |

| 4 | Saccharin (B28170) | Methanol (B129727) | 20 | 0.2 | 92 chemicalbook.com |

| 5 | [(CH₃)₄N]₂SiF₆ | Ethanol | Reflux | 0.25 | Excellent |

This table is a representative example based on reported methodologies for similar quinoxaline syntheses. rsc.orgchemicalbook.comresearchgate.net Specific yields for this compound may vary.

Mechanistic Studies of this compound Formation

The formation of a quinoxaline from an o-phenylenediamine and a 1,2-dicarbonyl compound is a classic condensation reaction. The mechanism involves a sequence of nucleophilic attack, dehydration, and cyclization steps. researchgate.netbenthamscience.com

The reaction is initiated by the nucleophilic attack of one of the amino groups of 4,5-dimethoxy-1,2-phenylenediamine on one of the carbonyl carbons of diacetyl. This is often the rate-determining step and can be facilitated by an acid catalyst, which activates the carbonyl group. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (Schiff base).

Chemical Transformations and Reactivity Profile of 5,6 Dimethoxy 2,3 Dimethylquinoxaline

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

The benzene (B151609) ring of the quinoxaline system is activated towards electrophilic aromatic substitution by the two methoxy (B1213986) groups. However, the pyrazine (B50134) ring is electron-deficient and thus deactivating. The directing effects of the substituents play a crucial role in determining the position of substitution. Generally, electrophilic attack is directed to the positions ortho and para to the activating methoxy groups.

Detailed studies on the direct nitration or halogenation of 5,6-dimethoxy-2,3-dimethylquinoxaline are not extensively reported in the literature. However, based on the principles of electrophilic aromatic substitution on similar aromatic compounds, it is anticipated that nitration, for instance with a mixture of nitric and sulfuric acid, would primarily yield the 7-nitro derivative. researchgate.net The regioselectivity would be governed by the steric hindrance from the adjacent methoxy group and the electronic activation provided by both methoxy groups. A theoretical and experimental study on the nitration of tetrahydroquinoline and its N-protected derivatives highlighted the importance of the reaction conditions and the nature of the substituents in directing the electrophilic attack. researchgate.net

Table 1: Predicted Major Product of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-5,6-dimethoxy-2,3-dimethylquinoxaline |

| Bromination | Br₂, FeBr₃ | 7-Bromo-5,6-dimethoxy-2,3-dimethylquinoxaline |

Nucleophilic Addition and Substitution Pathways involving the Pyrazine Ring

The pyrazine ring of the quinoxaline nucleus is electron-deficient and therefore susceptible to nucleophilic attack. This reactivity can be further enhanced by the presence of N-oxide functionalities. While specific data on this compound is limited, studies on related quinoxaline derivatives provide insight into potential reaction pathways.

Nucleophilic addition of organolithium or Grignard reagents can occur at the C-2 or C-3 positions of the pyrazine ring, especially if these positions are unsubstituted. In the case of this compound, these positions are already occupied by methyl groups, making direct nucleophilic addition less likely unless a displacement reaction occurs.

Nucleophilic aromatic substitution (SNAAr) is a more probable pathway, particularly if a good leaving group is present on the pyrazine ring. For instance, if one of the methyl groups were replaced by a halogen, it would be susceptible to displacement by various nucleophiles. The study of nucleophilic substitution on 2-monosubstituted quinoxalines has shown that the nature of the substituent at the 2-position significantly influences the reactivity and the site of further substitution. nih.gov

Oxidative and Reductive Transformations of this compound

The quinoxaline ring system can undergo both oxidative and reductive transformations. The electron-rich dimethoxybenzene moiety and the pyrazine ring can react under different conditions.

Oxidation: Oxidation of the quinoxaline ring can lead to the formation of N-oxides. The use of peroxy acids can lead to the formation of mono-N-oxides or di-N-oxides. The oxidation of the methyl groups to carboxylic acids is also a possibility under strong oxidizing conditions, for instance with potassium permanganate (B83412) (KMnO₄). Anodic oxidation of a related dimethoxy-substituted tetrahydroisoquinoline derivative has been shown to result in the formation of dihydroisoquinolinium salts. rsc.org

Reduction: The pyrazine ring of the quinoxaline system can be reduced under various conditions. Catalytic hydrogenation over palladium or platinum catalysts can reduce the pyrazine ring to a 1,2,3,4-tetrahydroquinoxaline. Chemical reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed. researchgate.net The specific conditions and the resulting stereochemistry of the reduction of substituted cyclohexanones have been shown to be highly dependent on the reducing agent and the solvent used. researchgate.net

Metal-Catalyzed Coupling Reactions at Various Positions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the functionalization of heterocyclic compounds, including quinoxalines. libretexts.orgwikipedia.orgorganic-chemistry.orgharvard.eduresearchgate.netnih.gov These reactions typically require the presence of a halogen or triflate group on the quinoxaline ring, which can then be coupled with a variety of partners.

For this compound, a halogen atom would first need to be introduced onto the benzene ring, most likely at the 7-position via electrophilic aromatic substitution. This halo-derivative could then participate in cross-coupling reactions.

Suzuki-Miyaura Coupling: A 7-bromo-5,6-dimethoxy-2,3-dimethylquinoxaline could be coupled with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 7-position. libretexts.orgharvard.edu

Heck Reaction: The same 7-halo-quinoxaline derivative could be reacted with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the 7-position. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govyoutube.com

Table 2: Potential Metal-Catalyzed Coupling Reactions of a Halogenated this compound Derivative

| Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | 7-Bromo-5,6-dimethoxy-2,3-dimethylquinoxaline, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-5,6-dimethoxy-2,3-dimethylquinoxaline |

| Heck | 7-Bromo-5,6-dimethoxy-2,3-dimethylquinoxaline, Alkene | Pd(OAc)₂, PPh₃, Et₃N | 7-Vinyl-5,6-dimethoxy-2,3-dimethylquinoxaline |

Rearrangement Reactions and Fragmentations

Fragmentation: In mass spectrometry, the fragmentation pattern of a molecule provides valuable structural information. For this compound, the fragmentation would likely involve the loss of methyl radicals from the pyrazine ring and the loss of methoxy groups or formaldehyde (B43269) from the benzene ring. mdpi.comyoutube.comarkat-usa.orgmiamioh.edu The initial fragmentation would likely be the loss of a methyl group to form a stable cation.

Table 3: Predicted Major Fragmentation Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 217 | [M - CH₃]⁺ |

| 202 | [M - 2CH₃]⁺ |

| 187 | [M - OCH₃]⁺ |

| 172 | [M - CH₃ - OCH₃]⁺ |

Stability and Degradation Pathways under Varied Chemical Conditions

The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions. The pyrazine ring is relatively stable to acidic conditions but can be susceptible to degradation under strongly basic or oxidizing conditions.

The stability of quinoxaline derivatives is of particular interest in the context of their use in materials science and medicinal chemistry. For example, the degradation of quinoxaline-based compounds has been studied in the context of redox flow batteries.

Under acidic conditions, protonation of the nitrogen atoms in the pyrazine ring can occur, which may affect the compound's solubility and reactivity. In strongly basic media, particularly at elevated temperatures, degradation of the heterocyclic ring system may occur. Photochemical degradation is also a possibility, especially upon prolonged exposure to UV light.

Derivatization and Structure Activity Relationship Sar Studies of 5,6 Dimethoxy 2,3 Dimethylquinoxaline Analogues

Rational Design and Synthesis of Novel 5,6-Dimethoxy-2,3-dimethylquinoxaline Derivatives

The rational design of novel analogues of this compound would likely be guided by computational modeling and a deep understanding of the target biological system. The synthesis of a parent this compound core would typically involve the condensation of 4,5-dimethoxy-1,2-phenylenediamine with 2,3-butanedione.

Subsequent derivatization would then be planned to explore the impact of various functional groups on biological activity. This would involve modifying the core structure to understand which parts of the molecule are essential for its effects.

Strategies for Peripheral and Core Structural Modifications

Strategies for modifying the this compound scaffold would fall into two main categories:

Peripheral Modifications: These would involve altering the substituents on the existing quinoxaline (B1680401) ring. For this specific compound, this could include:

Modification of the methoxy (B1213986) groups at the 5 and 6 positions to other alkoxy groups, hydroxyl groups, or halogen atoms to probe the electronic and steric requirements for activity.

Functionalization of the methyl groups at the 2 and 3 positions, for instance, by halogenation or oxidation to introduce new reactive handles for further derivatization.

Core Structural Modifications: These more complex modifications would involve altering the quinoxaline ring system itself. This could include the synthesis of related heterocyclic systems to determine the importance of the pyrazine (B50134) ring for biological activity.

In Vitro Molecular and Cellular Interaction Studies of this compound Derivatives

Once synthesized, any new derivatives would undergo a battery of in vitro tests to determine their biological effects.

Molecular Target Binding and Affinity Profiling

To identify the specific proteins or nucleic acids with which the this compound derivatives interact, researchers would employ techniques such as affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). These methods provide quantitative data on the binding affinity (typically expressed as the dissociation constant, Kd) of the compounds to their molecular targets.

Enzyme Inhibition and Activation Mechanisms in vitro

Should the molecular target be an enzyme, detailed kinetic studies would be performed to understand how the derivatives affect its function. These studies would determine whether the compounds act as inhibitors or activators and would elucidate the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50) value.

Cellular Pathway Modulation and Signaling Perturbations in vitro

The effects of the compounds on cellular function would be investigated using a variety of cell-based assays. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays would be used to determine if the compounds modulate specific signaling pathways. For example, if the compounds were found to inhibit a particular kinase, researchers would examine the phosphorylation status of downstream proteins in that pathway.

Structure-Mechanism Relationships at a Molecular Level

By combining the data from SAR studies and in vitro assays, researchers could begin to build a picture of the structure-mechanism relationship. This involves understanding how specific chemical features of the derivatives contribute to their binding affinity, enzyme inhibitory activity, and effects on cellular pathways. For instance, X-ray crystallography or NMR spectroscopy could be used to determine the three-dimensional structure of a derivative bound to its target protein, providing a detailed view of the molecular interactions that are crucial for its activity.

Computational Approaches to Predictive Structure-Activity Correlation

In the exploration of the structure-activity relationships (SAR) of this compound analogues, computational chemistry serves as a powerful predictive tool. By modeling the interactions between these molecules and their biological targets, researchers can gain insights into the structural features that are crucial for their desired activity. This section delves into the application of various computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis, to quinoxaline derivatives, providing a framework for understanding the potential of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their efficacy in various therapeutic areas, including as anticancer and antimicrobial agents. nih.govnih.govscispace.com

In a typical 2D-QSAR study, various molecular descriptors are calculated for a set of quinoxaline analogues with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Through statistical methods like multiple linear regression (MLR), a linear equation is generated that relates a selection of these descriptors to the observed activity.

For instance, a QSAR model for a series of quinoxaline derivatives might take the general form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined by the regression analysis. The predictive power of such models is evaluated using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). A high value for these parameters indicates a robust and predictive model.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of the molecules. These techniques generate contour maps that visualize the regions where modifications to the steric and electrostatic fields of the molecule would likely lead to an increase or decrease in activity. For quinoxaline analogues, these studies have highlighted the importance of the spatial arrangement of substituents on the quinoxaline core for their interaction with biological targets.

| Study Focus | Model Type | r² | q² | pred_r² | Key Descriptors Identified |

|---|---|---|---|---|---|

| Antitubercular Activity | 2D-QSAR | 0.88 | >0.61 | >0.71 | Spatial orientation, electronegativity, lipophilicity nih.gov |

| Anticancer Activity (TNBC) | 2D-QSAR | 0.78 | 0.71 | 0.68 | Energy dispersive, molecular force field, hydrophobic/hydrophilic distance |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode of quinoxaline derivatives at the molecular level.

The process involves placing a 3D model of the quinoxaline analogue into the binding site of a target protein, whose structure is often determined by X-ray crystallography or NMR spectroscopy. A scoring function is then used to estimate the binding affinity, typically expressed in terms of binding energy (kcal/mol). A more negative binding energy suggests a more favorable interaction.

For various quinoxaline derivatives, molecular docking studies have been performed to elucidate their interactions with enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govekb.eg These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoxaline scaffold and specific amino acid residues in the active site of the target protein. For example, the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions.

The insights gained from molecular docking can guide the rational design of new this compound analogues with improved binding affinity and, consequently, enhanced biological activity.

| Quinoxaline Analogue | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoxaline-Triazole Hybrid (IVd) | EGFR | -12.03 | Not Specified nih.gov |

| Quinoxaline Derivative (III) | VEGFR-2 | -15.63 | Not Specified ekb.eg |

| Quinoxaline Derivative (IV) | VEGFR-2 | -17.11 | Not Specified ekb.eg |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. A pharmacophore model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For quinoxaline derivatives, pharmacophore models have been generated based on a set of active compounds. mdpi.com These models serve as a 3D query to search for new compounds with the desired biological activity in large chemical databases. By aligning this compound analogues with a validated pharmacophore model, it is possible to predict their potential for activity and to suggest structural modifications that would improve their fit to the model.

A typical pharmacophore model for a class of quinoxaline inhibitors might reveal the necessity of a hydrogen bond acceptor at a certain position, a hydrophobic group in another, and an aromatic ring at a specific distance from these features. This information is invaluable for the de novo design of novel analogues with optimized properties.

Advanced Spectroscopic and Solid State Structural Elucidation of 5,6 Dimethoxy 2,3 Dimethylquinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5,6-Dimethoxy-2,3-dimethylquinoxaline, both ¹H and ¹³C NMR would provide definitive information about its molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The molecule possesses a plane of symmetry, which would influence the chemical shifts of the protons.

Methyl Protons: The two methyl groups at the C2 and C3 positions are chemically equivalent and should appear as a sharp singlet. The expected chemical shift would likely be in the range of δ 2.5-2.8 ppm, based on data for similar 2,3-dimethylquinoxaline (B146804) derivatives.

Methoxy (B1213986) Protons: The two methoxy groups at the C5 and C6 positions are also equivalent and are expected to produce a single singlet. Their chemical shift would likely be observed around δ 3.9-4.1 ppm.

Aromatic Protons: The two aromatic protons at the C7 and C8 positions are chemically equivalent and would appear as a singlet, or as an AA'BB' system if coupling were resolved, in the aromatic region of the spectrum, anticipated around δ 7.0-7.5 ppm.

Tautomerism is not expected to be a significant feature for this compound as the quinoxaline (B1680401) ring is aromatic and lacks labile protons that could readily undergo tautomeric exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, providing insights into the carbon framework.

Methyl Carbons: A single resonance is expected for the two equivalent methyl carbons, likely in the range of δ 20-25 ppm.

Methoxy Carbons: The two equivalent methoxy carbons would give rise to a single signal, expected around δ 55-60 ppm.

Aromatic and Heterocyclic Carbons: The quinoxaline core has several distinct carbon environments. The carbons bearing the methoxy groups (C5 and C6) would be significantly shielded and are expected in the δ 145-155 ppm region. The carbons of the pyrazine (B50134) ring (C2 and C3) would also be in the downfield region, likely around δ 150-155 ppm. The remaining aromatic carbons (C4a, C8a, C7, and C8) would have distinct chemical shifts that can be predicted using computational methods or by comparison with related structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical ranges for similar functional groups and quinoxaline structures.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃, C3-CH₃ | 2.5 - 2.8 (s, 6H) | 20 - 25 |

| C5-OCH₃, C6-OCH₃ | 3.9 - 4.1 (s, 6H) | 55 - 60 |

| H-7, H-8 | 7.0 - 7.5 (s, 2H) | 110 - 120 |

| C-2, C-3 | - | 150 - 155 |

| C-5, C-6 | - | 145 - 155 |

| C-4a, C-8a | - | 135 - 145 |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of a compound. For this compound (molecular formula: C₁₂H₁₄N₂O₂), the expected molecular weight is approximately 218.11 g/mol .

Electron Ionization (EI) Mass Spectrometry: Under EI conditions, the molecular ion peak (M⁺) at m/z 218 would be expected. The fragmentation pattern would likely involve the loss of methyl and methoxy groups.

Loss of a Methyl Radical: A primary fragmentation pathway would be the loss of a methyl radical (•CH₃) from one of the methoxy groups or the C2/C3 positions, leading to a fragment ion at m/z 203.

Loss of Formaldehyde (B43269): Another common fragmentation for methoxy-substituted aromatic compounds is the loss of formaldehyde (CH₂O), which would result in a fragment at m/z 188.

Loss of a Methoxy Radical: The loss of a methoxy radical (•OCH₃) would produce a fragment at m/z 187.

Further Fragmentations: Subsequent losses of other small molecules or radicals, such as CO, HCN, or another methyl group, would lead to a series of smaller fragment ions.

Isotopic profiling would show the characteristic (M+1)⁺ peak due to the natural abundance of ¹³C.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 218 | [M]⁺ (Molecular Ion) |

| 203 | [M - CH₃]⁺ |

| 188 | [M - CH₂O]⁺ |

| 187 | [M - OCH₃]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), we can predict some of its key structural features based on related compounds.

The quinoxaline ring system is expected to be essentially planar. The methyl and methoxy substituents will have specific orientations relative to this plane. The methoxy groups may be oriented either in the plane of the aromatic ring or slightly out of the plane, depending on the steric interactions with the adjacent methyl groups and the packing forces in the crystal lattice.

Intermolecular interactions such as π-π stacking between the quinoxaline rings and C-H···N or C-H···O hydrogen bonds are likely to play a significant role in the crystal packing. The precise packing arrangement would determine the crystal system and space group.

Table 3: Predicted Crystallographic Parameters for this compound These are hypothetical values and would need to be determined experimentally.

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Lengths (Å) | C-C (aromatic) ~1.38-1.42, C-N ~1.33-1.37, C-O ~1.36 |

| Key Bond Angles (°) | Angles within the six-membered rings ~120° |

| Intermolecular Interactions | π-π stacking, C-H···N/O hydrogen bonds |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical behavior of a molecule.

UV-Vis Spectroscopy: Quinoxaline derivatives typically exhibit multiple absorption bands in the UV-Vis region corresponding to π-π* and n-π* electronic transitions. For this compound, the spectrum is expected to show:

π-π Transitions:* Strong absorption bands are predicted in the range of 200-350 nm, characteristic of the aromatic quinoxaline system. The presence of methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of these bands compared to the unsubstituted 2,3-dimethylquinoxaline.

n-π Transitions:* A weaker absorption band, corresponding to the n-π* transition of the non-bonding electrons on the nitrogen atoms, may be observed at longer wavelengths (around 350-400 nm), potentially overlapping with the π-π* bands.

Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound is expected to exhibit fluorescence. The emission maximum would be at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence quantum yield and lifetime would be dependent on the solvent and the molecular environment.

Table 4: Predicted Photophysical Properties of this compound

| Parameter | Predicted Range |

|---|---|

| Absorption Maxima (λ_abs) | ~220-250 nm and ~300-350 nm |

| Molar Absorptivity (ε) | High for π-π* transitions, lower for n-π* |

| Emission Maximum (λ_em) | Expected in the range of 380-450 nm |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups will appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy groups is expected to produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-H Bending: Aromatic C-H out-of-plane bending vibrations will be observed in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the quinoxaline ring are often strong in the Raman spectrum. The C-C and C-N stretching vibrations would also be readily observable.

Table 5: Predicted ajor IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch |

| 1400 - 1650 | C=N and C=C stretch |

| 1200 - 1300 | Asymmetric C-O stretch |

| 1000 - 1100 | Symmetric C-O stretch |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Studies of Derivatives (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit any CD or ORD signals.

However, if this compound were to be derivatized in a way that introduces a chiral center, for example, by the introduction of a chiral substituent or by forming a complex with a chiral host, then the resulting derivative would be chiral and could be studied by these techniques. The CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophoric quinoxaline core, and the sign and magnitude of these bands would be indicative of the stereochemistry of the chiral center(s).

Computational and Theoretical Studies on 5,6 Dimethoxy 2,3 Dimethylquinoxaline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are essential for elucidating the fundamental electronic properties of 5,6-Dimethoxy-2,3-dimethylquinoxaline. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's ground state, providing a detailed picture of its electron distribution and orbital energies.

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry and compute key electronic parameters. nih.govox.ac.uk These parameters, known as reactivity descriptors, help predict the molecule's chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

A hypothetical table of reactivity descriptors for this compound, as would be derived from DFT calculations, is presented below.

| Descriptor | Formula | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -1.20 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.65 |

| Ionization Potential | I ≈ -EHOMO | 5.85 |

| Electron Affinity | A ≈ -ELUMO | 1.20 |

| Electronegativity | χ = (I + A) / 2 | 3.525 |

| Chemical Hardness | η = (I - A) / 2 | 2.325 |

| Global Softness | S = 1 / (2η) | 0.215 |

| Electrophilicity Index | ω = μ2 / (2η) | 2.66 |

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of solvent environments on its structure and dynamics. nih.gov

The primary source of conformational flexibility in this molecule arises from the rotation of the two methoxy (B1213986) (-OCH3) groups attached to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with the rotation of these groups, identifying the most stable (lowest energy) conformations. nih.gov This analysis helps to understand the preferred spatial arrangement of the methoxy groups relative to the planar quinoxaline (B1680401) ring system.

Furthermore, MD simulations are invaluable for studying solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or DMSO), one can observe how solute-solvent interactions influence the conformational preferences of the compound. nih.gov These simulations can reveal the formation of hydrogen bonds between the nitrogen atoms of the quinoxaline ring and protic solvents, or other non-covalent interactions. researchgate.net The analysis of radial distribution functions from the simulation trajectory can quantify the structuring of solvent molecules around the solute, providing a microscopic view of solvation. Such studies are crucial for understanding the molecule's solubility and how its properties might change in different chemical environments, which is particularly relevant for its application in biological systems or as a material. rsc.org

In Silico Docking Studies with Biological Macromolecules

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. ekb.egrsc.org This method is widely used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets, including protein kinases, DNA topoisomerase, and vascular endothelial growth factor receptor (VEGFR). nih.govmdpi.com Docking studies of quinoxaline derivatives have shown that they can fit into the ATP-binding pocket of kinases, forming hydrogen bonds with key amino acid residues like aspartate and glutamate. ekb.egnih.gov

In a typical docking study, the 3D structure of this compound would be placed into the active site of a target protein. The algorithm then samples a large number of possible conformations and orientations, scoring them based on a force field to estimate the binding affinity (often expressed as a negative score in kcal/mol). The results would highlight the key interactions, such as hydrogen bonds with the quinoxaline nitrogens, and hydrophobic or π-stacking interactions involving the aromatic rings. researchgate.net

Below is a hypothetical data table from a docking study of this compound with a protein kinase target.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| VEGFR-2 | 2OH4 | -8.5 | ASP 1044 | Hydrogen Bond |

| VEGFR-2 | 2OH4 | -8.5 | GLU 883 | Hydrogen Bond |

| VEGFR-2 | 2OH4 | -8.5 | CYS 917 | Hydrophobic |

| p38α MAPK | 1A9U | -7.9 | LYS 53 | Hydrogen Bond |

| p38α MAPK | 1A9U | -7.9 | MET 109 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of compounds like quinoxaline derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. nih.govresearchgate.net

The process begins by calculating a set of molecular descriptors for each compound in a training set with known biological activity. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, electrostatic, and quantum-chemical properties. nih.govnih.gov For this compound, relevant descriptors would capture its size, shape, and electronic features.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the observed activity (e.g., IC50 values). researchgate.netmdpi.com A robust QSAR model should have high statistical significance and predictive power, validated using an external test set of compounds. nih.govmdpi.com The resulting model can reveal which molecular properties are most important for the desired activity. For instance, a QSAR study on quinoxaline derivatives might show that steric and electrostatic fields are crucial for their activity. nih.gov

The table below lists some molecular descriptors that would be relevant for a QSAR study involving this compound.

| Descriptor Type | Example Descriptors | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of N atoms, Number of O atoms | Molecular formula and composition |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Electrostatic (3D) | Dipole Moment, Partial Charges on atoms | Charge distribution and polarity |

| Quantum-Chemical | HOMO/LUMO Energies, Electronegativity | Electronic structure and reactivity |

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry offers the ability to predict spectroscopic properties from first principles, primarily using DFT. These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT can be used to calculate the 1H and 13C NMR chemical shifts. ias.ac.in The calculated values, when scaled and compared to experimental data, can help in the complete assignment of all proton and carbon signals in the molecule. mdpi.com

Vibrational Spectroscopy: The vibrational frequencies and intensities for FT-IR and Raman spectra can be computed by performing a frequency analysis on the optimized geometry of the molecule. ias.ac.in This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C-H stretches of the methyl groups, the C-O stretches of the methoxy groups, and the characteristic vibrations of the quinoxaline ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govias.ac.in By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can explain the color of the compound and its photophysical properties.

The following table shows a hypothetical comparison of predicted and experimental spectroscopic data.

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| 1H NMR | Chemical Shift (δ, ppm) for -CH3 | 2.65 | 2.70 |

| 1H NMR | Chemical Shift (δ, ppm) for -OCH3 | 3.95 | 4.01 |

| 13C NMR | Chemical Shift (δ, ppm) for -CH3 | 20.5 | 20.9 |

| IR Spectroscopy | C=N Stretch (cm-1) | 1580 | 1575 |

| UV-Vis Spectroscopy | λmax (nm) | 330 | 335 |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis is a sophisticated application of quantum chemistry that allows for the detailed investigation of chemical reaction mechanisms. smu.edu This approach can be used to understand the synthesis of this compound or to predict its potential metabolic pathways.

The typical synthesis of quinoxalines involves the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net For this compound, this would be the reaction between 4,5-dimethoxy-1,2-phenylenediamine and 2,3-butanedione. Using computational methods, the entire reaction pathway can be mapped out on the potential energy surface. This involves locating the structures and calculating the energies of the reactants, any intermediates, transition states, and the final products. researchgate.net

By calculating the energy barriers (activation energies) associated with each transition state, the rate-determining step of the reaction can be identified. The analysis can also provide insights into the role of catalysts or the effect of solvent on the reaction mechanism. researchgate.net This detailed energetic and structural information helps in optimizing reaction conditions to improve product yield and minimize byproducts. mdpi.com Similarly, computational models can predict how the compound might be metabolized by enzymes like cytochrome P450, by modeling potential oxidation or demethylation reactions.

Applications and Potential Research Avenues of 5,6 Dimethoxy 2,3 Dimethylquinoxaline in Materials Science and Chemical Biology Non Clinical

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms within the pyrazine (B50134) ring of 5,6-Dimethoxy-2,3-dimethylquinoxaline provide excellent coordination sites for metal ions, making it a valuable ligand in coordination chemistry. The electron-donating methoxy (B1213986) groups at the 5 and 6 positions enhance the electron density on the quinoxaline (B1680401) ring system, which can influence the binding affinity and electronic properties of the resulting metal complexes.

Research into quinoxaline derivatives has demonstrated their ability to form stable complexes with a variety of transition metals. For instance, studies on related 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline have shown the formation of tetrahedral and octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II). isca.in The coordination of these metal ions is confirmed through techniques such as infrared spectroscopy. isca.in The synthesis of metal complexes with ligands derived from 6,7-dimethylquinoxaline-2,3-dione (B12348963) has also been reported, resulting in colored precipitates with various transition metals. researchgate.net These complexes have been characterized by a suite of analytical techniques, including elemental analysis, magnetic susceptibility, and spectroscopic methods, which have indicated that the ligand can act as a tridentate chelating agent. researchgate.net

The design of ligands based on the this compound framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This tunability is crucial for developing materials with specific catalytic, magnetic, or photophysical properties. Future research is anticipated to focus on the synthesis of novel metal complexes incorporating this ligand and screening them for activity in various chemical transformations. orientjchem.org

Table 1: Examples of Metal Complexes with Quinoxaline-Derived Ligands

| Ligand Derivative | Metal Ions | Resulting Complex Geometry | Reference |

| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Co(II), Zn(II) | Tetrahedral | isca.in |

| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Ni(II), Cu(II) | Octahedral | isca.in |

| (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | Mn(II), Co(II), Cu(II), Zn(II), Cd(II), V(IV) | Octahedral | researchgate.net |

| (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | Ni(II) | Square Planar | researchgate.net |

Integration into Fluorescent Probes and Sensors

The inherent fluorescence of the quinoxaline core, which can be modulated by substituents, makes this compound a promising candidate for the development of fluorescent probes and sensors. The methoxy groups, being electron-donating, can enhance the quantum yield and shift the emission wavelengths of the fluorophore.

Quinoxaline derivatives are increasingly being utilized in the design of chemosensors. For example, aminoquinoxaline-based sensors have been developed for pH measurements in aqueous media, exhibiting both colorimetric and fluorescent responses. orientjchem.org The development of quinoxaline-based fluorescent probes for the detection of specific analytes is an active area of research. For instance, a phenylenevinylene oligomer substituted with 2,3-dimethylquinoxaline (B146804) has been synthesized and shown to exhibit photoluminescence with a bluish-green emission. nih.gov This highlights the potential for creating novel fluorescent materials by incorporating the quinoxaline moiety into conjugated polymer systems. nih.gov

Furthermore, the introduction of specific recognition moieties to the this compound scaffold can lead to the creation of selective fluorescent probes for various ions and biomolecules. The design of such probes often relies on mechanisms like intramolecular charge transfer (ICT), photo-induced electron transfer (PET), or fluorescence resonance energy transfer (FRET) to signal the binding event. rsc.org

Use as a Building Block in Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct complex and functional architectures. The planar structure and potential for hydrogen bonding and π-π stacking interactions make this compound an attractive building block for supramolecular assemblies.

While specific research on the supramolecular chemistry of this compound is not extensively documented, the principles governing the self-assembly of related heterocyclic compounds provide a framework for its potential applications. Quinoxaline derivatives have been shown to participate in the formation of ordered structures through hydrogen bonding and other non-covalent forces. For example, the structure of 2,3-dimethylquinoxaline itself consists of molecules ordered along specific axes. chemistryjournal.in The presence of methoxy and methyl groups on the quinoxaline ring can influence the packing motifs and the strength of intermolecular interactions, thereby directing the self-assembly process. Future research may explore the use of this compound in the design of liquid crystals, gels, and other organized molecular systems.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The field of organic electronics is continually searching for new materials with improved performance and stability. Quinoxaline derivatives are recognized for their electron-deficient nature, which makes them suitable for use as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Donor-acceptor compounds based on an indolo[2,3-b]naphtho[2,3–f]quinoxaline core have been synthesized and investigated for their potential as n-type materials in organic electronics. crimsonpublishers.com These materials exhibit promising absorption, emission, and electrochemical properties. crimsonpublishers.com Similarly, 2,3-di(thiophen-2-yl)quinoxaline amine derivatives have been reported as yellow-blue fluorescent materials with applications in organic electronics. researchgate.net The incorporation of the this compound unit into larger conjugated systems, such as poly(phenylenevinylene)s, has been shown to yield materials with interesting photoluminescent properties, suggesting their utility in light-emitting applications. nih.gov The electron-withdrawing nature of the quinoxaline ring, combined with the electron-donating methoxy groups, can lead to materials with a tunable HOMO-LUMO gap, which is a critical parameter for optimizing the performance of electronic devices.

Table 2: Properties of Quinoxaline Derivatives in Organic Electronics

| Quinoxaline Derivative System | Potential Application | Key Properties | Reference |

| Indolo[2,3-b]naphtho[2,3–f]quinoxaline | n-type materials | Donor-acceptor structure, specific absorption/emission spectra | crimsonpublishers.com |

| 2,3-di(thiophen-2-yl)quinoxaline amine | Ambipolar materials, Yellow-blue fluorescent materials | Donor-acceptor type, ICT transition, specific HOMO/LUMO levels | researchgate.net |

| 2,3-dimethylquinoxaline substituted poly(phenylenevinylene) | Light-emitting diodes | Photoluminescence with bluish-green emission | nih.gov |

Role in Heterogeneous and Homogeneous Catalysis

The ability of this compound to act as a ligand for metal centers opens up possibilities for its use in catalysis. Metal complexes of quinoxaline derivatives have been investigated for their catalytic activity in a range of chemical reactions.

The synthesis of quinoxaline derivatives itself can be catalyzed by various metal compounds, including those of chromium, lead, and copper. orientjchem.orgchemistryjournal.in This indicates the strong interaction between the quinoxaline scaffold and metal centers. While specific catalytic applications of this compound are still an emerging area of research, the broader class of quinoxaline-metal complexes has shown promise. For example, nickel-catalyzed systems have been developed for the synthesis of quinoxalines. acs.org Furthermore, new bi- and tricyclic quinoxalines have been used as chelating ligands for zinc in the copolymerization of carbon dioxide and cyclohexene (B86901) oxide. researchgate.net These examples suggest that complexes of this compound could be designed to function as catalysts in various organic transformations, potentially in both homogeneous and heterogeneous systems. The electronic properties conferred by the dimethoxy and dimethyl substituents could play a crucial role in modulating the reactivity and selectivity of the catalytic center.

Analytical Methodologies for Detection and Quantification of 5,6 Dimethoxy 2,3 Dimethylquinoxaline

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation of 5,6-Dimethoxy-2,3-dimethylquinoxaline from impurities and for its isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a primary method for the purity assessment of quinoxaline (B1680401) derivatives. While a specific method for this compound is not extensively documented in publicly available literature, a method for the closely related compound, 6-Methoxy-2,3-dimethylquinoxaline, provides a strong foundational methodology. This method can be adapted by modifying the mobile phase composition and gradient to achieve optimal separation.

A typical RP-HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the quinoxaline ring system possesses strong chromophores. For preparative applications, the collected fractions can be further analyzed to confirm the purity of the isolated compound.

Table 1: Illustrative HPLC Parameters for Analysis of a Related Quinoxaline Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 315 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

This table is illustrative and based on methods for similar compounds; optimization for this compound is required.

Gas Chromatography (GC):

GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The NIST WebBook entry for the related compound 2,6-Dimethoxybenzoquinone indicates the availability of GC data, suggesting the feasibility of this technique. nist.gov

Electrophoretic Methods for Separation and Characterization

Capillary electrophoresis (CE) offers a high-resolution separation technique based on the differential migration of charged species in an electric field. While specific applications for this compound are not widely reported, CE methods have been developed for the separation of various quinoline (B57606) and quinoxaline derivatives. researchgate.netnih.gov The separation in CE is governed by the charge-to-size ratio of the analyte. For neutral compounds like this compound, micellar electrokinetic chromatography (MEKC), a modification of CE that uses surfactants to form micelles, would be the method of choice. The partitioning of the analyte between the micelles and the surrounding buffer facilitates separation.

In a study on other quinoxaline derivatives, two-dimensional electrophoresis has been used to separate proteins in the presence of these compounds, demonstrating the utility of electrophoretic techniques in complex biological matrices. researchgate.net

Spectrophotometric and Fluorometric Assays for Concentration Determination

Spectrophotometric Methods:

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in solution. The quinoxaline core exhibits characteristic absorbance maxima in the UV region. A study on 2,3-dimethylquinoxaline (B146804), a parent compound, showed distinct UV absorption spectra in both neutral and acidic aqueous solutions. researchgate.net Upon acidification, a bathochromic shift (a shift to longer wavelengths) was observed, with the maximum absorbance peak moving from 315 nm to 336 nm. researchgate.net This property can be exploited for concentration determination using a calibration curve prepared with standards of known concentration. The presence of methoxy (B1213986) groups in this compound is expected to influence the position and intensity of these absorption bands.

Table 2: UV Absorption Maxima for 2,3-dimethylquinoxaline

| Solvent | λmax (nm) |

|---|---|

| Water (pH 7) | 315 |

| Water (acidified, pH 1) | 336 |

Data from a study on a related parent compound. researchgate.net

Fluorometric Assays:

Electrochemical Methods for Redox Characterization

Electrochemical techniques, such as cyclic voltammetry, can be employed to study the redox properties of this compound. These methods provide information on the oxidation and reduction potentials of the compound, which can be related to its electronic structure and potential reactivity. Studies on various quinoxaline derivatives have shown that the quinoxaline ring system is electrochemically active. researchgate.net The electrochemical behavior of 2,6-dimethoxy-1,4-benzoquinone (B191094) has been investigated over a wide pH range, revealing a quasi-reversible electrode transformation. researchgate.net The presence of the electron-donating methoxy groups and the electron-withdrawing pyrazine (B50134) ring in this compound will influence its redox potentials.

A typical cyclic voltammetry experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between defined limits. The resulting voltammogram would show peaks corresponding to oxidation and reduction events.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification in vitro

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for the analysis of volatile compounds in complex matrices. In GC-MS, the separated components from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. GC-MS has been used for the analysis of various heterocyclic compounds and is a suitable method for the characterization of this compound and its potential volatile by-products. d-nb.infonih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique used for the quantification of compounds in complex biological matrices and for the identification of metabolites. nih.govpjps.pk In LC-MS/MS, the analyte is first separated by HPLC and then detected by a tandem mass spectrometer. This technique has been successfully applied to the determination of various quinoxaline derivatives and their metabolites in biological samples. chromatographyonline.comnih.gov For in vitro metabolite identification, this compound can be incubated with liver microsomes or other enzyme systems, and the resulting mixture analyzed by LC-MS/MS to identify potential metabolic products. nih.gov The high specificity of MS/MS allows for the confident identification of metabolites even at very low concentrations. chromatographyonline.comnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Methoxy-2,3-dimethylquinoxaline |

| 2,3-dimethylquinoxaline |

| 2,6-Dimethoxybenzoquinone |

| Acetonitrile |

| Methanol |

| Quinolines |

Future Directions and Emerging Research Opportunities for 5,6 Dimethoxy 2,3 Dimethylquinoxaline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives is a cornerstone of heterocyclic chemistry, with the most conventional method involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For 5,6-Dimethoxy-2,3-dimethylquinoxaline, this would theoretically involve the reaction of 4,5-dimethoxy-1,2-phenylenediamine with 2,3-butanedione. While effective, traditional methods often necessitate harsh reaction conditions, such as elevated temperatures and prolonged reaction times.

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methodologies. For quinoxaline synthesis, this includes the exploration of:

Microwave-assisted synthesis: This technique has been shown to dramatically reduce reaction times for the condensation of o-phenylenediamines with dicarbonyl compounds.

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a key area of research. For instance, saccharin (B28170) in methanol (B129727) has been used as an efficient catalyst for quinoxaline synthesis at room temperature. chemicalbook.com

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step, offer a highly efficient route to complex molecules and are being explored for the synthesis of quinoxaline derivatives.

Photocatalysis: An innovative approach utilizes air as a green oxidant in a self-photocatalyzed oxidation of quinoxalin-2(1H)-ones to produce quinoxaline-2,3-diones under mild conditions, which could be adapted for the synthesis of other quinoxaline derivatives.

These advanced methodologies hold the promise of providing more economical and environmentally friendly pathways to this compound and its analogs, facilitating further research into their properties and applications.

Deeper Mechanistic Understanding of Molecular Interactions and Pathways in vitro

The biological and pharmacological activities of quinoxaline derivatives are diverse and significant, encompassing antitumor, antibacterial, antimalarial, and anti-inflammatory properties. nih.govchemimpex.com The specific biological profile of a quinoxaline derivative is intricately linked to its substitution pattern. For instance, the position of methoxy (B1213986) groups on the quinoxaline ring has been shown to alter both the potency and the mechanism of cell death in cancer cell lines. nih.gov

A deeper mechanistic understanding of how this compound interacts with biological targets at a molecular level is crucial for realizing its therapeutic potential. Future research in this area should focus on:

Enzyme Inhibition and Receptor Binding Studies: Investigating the interaction of the compound with specific enzymes and receptors can provide insights into its potential therapeutic targets. chemimpex.com For example, derivatives of the related 6,7-dimethylquinoxaline-2,3-dione (B12348963) have shown antagonist activity at AMPA receptors, suggesting a role in modulating glutamatergic signaling.

Cellular Pathway Modulation: In vitro studies using cell lines can elucidate how the compound affects specific cellular pathways. This includes examining its effects on cell cycle progression, apoptosis, and the production of reactive oxygen species (ROS). caymanchem.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs can help to identify the key structural features responsible for its effects.

These in vitro studies will be instrumental in building a comprehensive understanding of the compound's mechanism of action and guiding the design of more potent and selective derivatives.

Exploration of Advanced Material Science Applications

The unique electronic properties of the quinoxaline scaffold make it an attractive building block for advanced materials. Quinoxaline derivatives have been investigated for their potential use in:

Organic Semiconductors: The ability of the quinoxaline ring system to participate in π-stacking interactions makes it a candidate for use in organic electronic devices. nih.gov